molecular formula C18H21N3O2 B5794782 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide

5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide

Cat. No. B5794782
M. Wt: 311.4 g/mol
InChI Key: AGUBTQIFCYCPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide, also known as KU-60019, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. This compound belongs to the class of benzamide derivatives and has been shown to exhibit potent inhibitory activity against a specific protein kinase known as ataxia-telangiectasia mutated (ATM).

Mechanism of Action

5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide acts as a potent and selective inhibitor of the ATM protein kinase. This protein kinase plays a critical role in the DNA damage response pathway, which is responsible for repairing DNA damage that occurs in cells. By inhibiting ATM, 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide can prevent the repair of DNA damage, leading to increased cancer cell death.
Biochemical and Physiological Effects:
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been shown to have a significant impact on cancer cell growth and survival. This compound can sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cancer cell death. Additionally, 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been shown to induce cell cycle arrest, which can prevent cancer cells from dividing and growing.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide in lab experiments is its potent inhibitory activity against ATM. This compound is highly selective for ATM and does not inhibit other protein kinases, making it an ideal tool for studying the DNA damage response pathway. However, one of the limitations of using 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several potential future directions for research on 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide. One area of interest is the development of more potent and selective ATM inhibitors that can be used in cancer treatment. Additionally, researchers are exploring the use of 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide in combination with other cancer therapies, such as immunotherapy and targeted therapy, to improve treatment outcomes. Finally, studies are underway to investigate the potential use of 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide in other disease areas, such as neurodegenerative disorders and cardiovascular disease.

Synthesis Methods

The synthesis of 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide involves a multi-step process that starts with the reaction between 4-methylbenzoyl chloride and morpholine to form 4-morpholinobenzoyl chloride. This intermediate is then reacted with 5-amino-2-nitrobenzoic acid to produce 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide.

Scientific Research Applications

5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been extensively studied for its potential use in cancer treatment. This compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting the ATM protein kinase. ATM is a critical regulator of the DNA damage response pathway, and its inhibition by 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide can lead to increased cancer cell death.

properties

IUPAC Name

5-amino-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13-2-5-15(6-3-13)20-18(22)16-12-14(19)4-7-17(16)21-8-10-23-11-9-21/h2-7,12H,8-11,19H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUBTQIFCYCPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.